![molecular formula C11H16ClNO3 B6269032 2-[(piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride CAS No. 1955498-78-8](/img/no-structure.png)
2-[(piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride” is a chemical compound with potential applications in various research fields and industries. It belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of “2-[(piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride” is C11H16ClNO3. Its molecular weight is 245.7.Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride involves the reaction of piperidine with furan-3-carboxylic acid followed by the addition of a methyl group to the piperidine ring. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Furan-3-carboxylic acid", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with furan-3-carboxylic acid in the presence of sodium hydroxide to form 2-[(piperidin-4-yl)oxy]furan-3-carboxylic acid.", "Step 2: Methyl iodide is added to the reaction mixture to form 2-[(piperidin-4-yl)methyl]furan-3-carboxylic acid.", "Step 3: The resulting compound is treated with hydrochloric acid to form 2-[(piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride." ] } | |
CAS RN |
1955498-78-8 |
Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.7 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.